Niflumic Acid Ethyl Ester
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Overview
Description
Niflumic Acid Ethyl Ester is a derivative of niflumic acid, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Niflumic acid is primarily used to alleviate inflammation, pain, and edema associated with acute and chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis . The ethyl ester derivative is synthesized to enhance the compound’s pharmacokinetic properties and improve its efficacy in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niflumic Acid Ethyl Ester typically involves the esterification of niflumic acid. One common method is the reaction of niflumic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Niflumic Acid Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: The ester can be hydrolyzed back to niflumic acid and ethanol in the presence of an acid or base.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines
Major Products Formed
Hydrolysis: Niflumic acid and ethanol
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Niflumic Acid Ethyl Ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Niflumic Acid Ethyl Ester exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and phospholipase A2. By inhibiting these enzymes, the compound reduces the synthesis of inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, niflumic acid and its derivatives are known to block calcium-activated chloride channels, contributing to their analgesic properties .
Comparison with Similar Compounds
Niflumic Acid Ethyl Ester can be compared with other similar compounds, such as:
Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Another NSAID with a similar mechanism of action but different chemical structure.
Meclofenamic Acid: A related fenamate with comparable anti-inflammatory effects.
Uniqueness
This compound is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and bioavailability compared to niflumic acid.
Biological Activity
Niflumic Acid Ethyl Ester (NAEE) is a derivative of niflumic acid, a member of the phenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores the biological activity of NAEE, including its pharmacological effects, mechanisms of action, and comparative studies with its parent compound.
Chemical Structure and Properties
Niflumic acid is characterized by its trifluoromethyl phenyl group and carboxylic acid moiety. The ethyl ester form enhances its lipophilicity, potentially improving absorption and bioavailability. The structural modification is aimed at reducing gastrointestinal toxicity while maintaining or enhancing therapeutic efficacy.
Anti-inflammatory Effects
NAEE exhibits significant anti-inflammatory properties. Studies indicate that esterification of niflumic acid increases solubility and enhances anti-inflammatory activity compared to the parent compound. For instance, in carrageenan-induced edema models, NAEE demonstrated a reduction in inflammation markers, outperforming niflumic acid in several assays .
Analgesic Properties
The analgesic activity of NAEE has been assessed through various experimental models. In pain models, such as the phenylbenzoquinone-induced writhing test, NAEE showed a notable reduction in pain behavior compared to controls. Its potency as an analgesic is attributed to its ability to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis .
Gastroprotective Effects
One of the significant advantages of NAEE over niflumic acid is its gastroprotective effect. While traditional NSAIDs often lead to gastric mucosal damage, studies have shown that NAEE can mitigate such effects, providing a safer alternative for long-term use .
NAEE's biological activity can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : Like other NSAIDs, NAEE inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.
- Calcium Channel Modulation : Recent studies suggest that niflumic acid and its derivatives may block T-type calcium channels, which are implicated in pain signaling pathways. This modulation could contribute to both analgesic and anti-inflammatory effects .
Comparative Studies
A comparative analysis between NAEE and niflumic acid reveals critical differences in their pharmacological profiles:
Property | Niflumic Acid | This compound |
---|---|---|
Anti-inflammatory Activity | Moderate | High |
Analgesic Activity | Moderate | High |
Gastroprotective Effect | Low | High |
Ulcerogenic Potential | High | Low |
This table highlights the enhanced therapeutic profile of NAEE compared to its precursor.
Case Studies
- In Vivo Studies : A study on rats demonstrated that NAEE significantly reduced edema induced by carrageenan while showing minimal gastric irritation compared to standard NSAIDs like diclofenac .
- Cancer Research : Preliminary investigations into the anticancer properties of NAEE derivatives indicate potential efficacy against specific cancer cell lines, such as HepG2 and A549. These studies suggest that structural modifications can enhance cytotoxicity against cancer cells while retaining anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-2-22-14(21)12-7-4-8-19-13(12)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKEKVDYFWENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.